molecular formula C12H24O2S B8513590 4-(Octylthio)butyric acid CAS No. 116346-23-7

4-(Octylthio)butyric acid

Cat. No.: B8513590
CAS No.: 116346-23-7
M. Wt: 232.38 g/mol
InChI Key: GUDSRDGLYIGGNX-UHFFFAOYSA-N
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Description

4-(Octylthio)butyric acid is a sulfur-containing carboxylic acid derivative characterized by an octylthio (S-C₈H₁₇) group attached to the fourth carbon of a butyric acid backbone. The sulfur atom may enhance lipophilicity and alter reactivity compared to oxygen-based analogs, influencing solubility, stability, and biological activity.

Properties

CAS No.

116346-23-7

Molecular Formula

C12H24O2S

Molecular Weight

232.38 g/mol

IUPAC Name

4-octylsulfanylbutanoic acid

InChI

InChI=1S/C12H24O2S/c1-2-3-4-5-6-7-10-15-11-8-9-12(13)14/h2-11H2,1H3,(H,13,14)

InChI Key

GUDSRDGLYIGGNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Indole-3-butyric Acid (CAS 133-32-4)

  • Structure : Features a butyric acid chain linked to an indole ring at the third position .
  • Applications : Widely used as a plant growth hormone to stimulate root development in agriculture .
  • Key Differences: The aromatic indole group confers polar and hydrogen-bonding capabilities, contrasting with the nonpolar octylthio group in this compound.

2-(4-Octylphenyl)acetic Acid (CAS 64570-28-1)

  • Structure : Contains a branched octylphenyl group attached to an acetic acid backbone .
  • Applications : Likely used in surfactants or polymer additives due to its long alkyl chain.
  • Key Differences : The acetic acid (C2) backbone and phenyl group reduce chain flexibility compared to the butyric acid (C4) structure of this compound.

4-(4-Chloro-2-methylphenoxy)butyric Acid (MCPB, CAS 94-81-5)

  • Structure: A phenoxy group with chloro and methyl substituents attached to butyric acid .
  • Applications : Herbicidal activity, similar to MCPA, targeting broadleaf weeds .
  • Key Differences : The electron-withdrawing chlorine atom enhances herbicidal potency, whereas the octylthio group in this compound may prioritize surfactant behavior.

4-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric Acid (CAS 17385-98-7)

  • Structure: A complex derivative with a brominated benzylidene-thiazolidinone ring system .
  • Applications: Potential pharmaceutical use due to the thiazolidinone core, which is associated with antimicrobial or antidiabetic activity.
  • Key Differences : The heterocyclic ring introduces rigidity and multiple functional groups, contrasting with the simpler aliphatic structure of this compound.

Data Table: Comparative Overview

Table 1. Structural and Functional Comparison of Butyric Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound Not Available C₁₂H₂₄O₂S ~232.4 (calculated) Thioether, carboxylic acid Surfactants, organic synthesis
Indole-3-butyric Acid 133-32-4 C₁₂H₁₃NO₂ 203.24 Indole, carboxylic acid Plant growth regulator
2-(4-Octylphenyl)acetic Acid 64570-28-1 C₁₆H₂₄O₂ 248.36 Octylphenyl, carboxylic acid Surfactants
4-(4-Chloro-2-methylphenoxy)butyric Acid (MCPB) 94-81-5 C₁₁H₁₃ClO₃ 228.67 Chlorophenoxy, carboxylic acid Herbicide
4-[5-(4-Bromo-benzylidene)-...]butyric Acid 17385-98-7 C₁₉H₁₅BrN₂O₃S₂ 463.37 Bromobenzylidene, thiazolidinone Pharmaceuticals

Implications of Structural Variations

  • Lipophilicity : The octylthio group in this compound likely increases hydrophobicity compared to Indole-3-butyric acid but may reduce it relative to 2-(4-Octylphenyl)acetic acid due to sulfur’s polarizability.
  • Toxicity : Safety data for analogs like MCPB emphasize handling precautions due to herbicidal activity , whereas this compound’s toxicity profile remains undefined.

Q & A

Q. What analytical approaches confirm the compound’s role in observed biochemical effects vs. off-target interactions?

  • Methodological Answer :
  • Knockout/knockdown models : Use CRISPR/Cas9 to silence putative targets.
  • Proteomic profiling : Perform SILAC-MS to identify differentially expressed proteins post-treatment.
  • Orthogonal assays : Validate findings with SPR (binding affinity) and enzymatic activity assays .

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